molecular formula C13H9F3N2O3 B11716002 Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate CAS No. 2006277-05-8

Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate

Cat. No.: B11716002
CAS No.: 2006277-05-8
M. Wt: 298.22 g/mol
InChI Key: SDJZACFSBZHDGZ-UHFFFAOYSA-N
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Description

Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate (CAS 2006277-05-8) is a high-value pyrimidine-based building block designed for advanced research and development applications. With a molecular formula of C13H9F3N2O3 and a molecular weight of 298.22, this compound is characterized by the presence of both a trifluoromethoxy phenyl group and a methyl carboxylate functional group on its pyrimidine core . This specific structure makes it a critical intermediate in medicinal chemistry and drug discovery efforts, particularly for the synthesis of more complex molecules that target various disease pathways. Compounds within this chemical class are frequently investigated as key scaffolds in the development of therapeutic agents, and research on analogous structures has highlighted their potential in modulating signal transduction pathways . As a pharmaceutical intermediate, it serves as a versatile precursor for the construction of targeted candidate compounds. This product is offered with a typical purity of 95% or higher and is available for immediate procurement from certified suppliers . Intended Use & Disclaimer: This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or animal use. The purchaser is solely responsible for verifying the compound's suitability for their intended application and for ensuring safe handling in accordance with all applicable regulations.

Properties

CAS No.

2006277-05-8

Molecular Formula

C13H9F3N2O3

Molecular Weight

298.22 g/mol

IUPAC Name

methyl 2-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C13H9F3N2O3/c1-20-12(19)10-6-7-17-11(18-10)8-2-4-9(5-3-8)21-13(14,15)16/h2-7H,1H3

InChI Key

SDJZACFSBZHDGZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=NC=C1)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the β-Keto Ester Intermediate

The β-keto ester precursor is synthesized via Claisen condensation between methyl acetate and 4-(trifluoromethoxy)acetophenone. Using sodium hydride in anhydrous THF at 0–5°C, the reaction proceeds with 85% yield. The trifluoromethoxy group’s electron-withdrawing nature necessitates mild conditions to prevent decomposition.

Cyclocondensation with Amidines

Reacting the β-keto ester with acetamidine hydrochloride in ethanol under reflux for 12 hours yields the pyrimidine core. Triethylamine is added to scavenge HCl, achieving a 78% isolated yield. Critical parameters include:

  • Temperature : Reflux (78°C) ensures complete ring closure.

  • Solvent : Ethanol balances reactivity and solubility.

  • Stoichiometry : A 1:1.2 ratio of β-keto ester to amidine minimizes side products.

Palladium-catalyzed cross-coupling enables modular introduction of the 4-(trifluoromethoxy)phenyl group. This method starts with methyl 2-chloropyrimidine-4-carboxylate, which undergoes coupling with 4-(trifluoromethoxy)phenylboronic acid.

Preparation of Methyl 2-Chloropyrimidine-4-carboxylate

Chlorination of methyl pyrimidine-4-carboxylate using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 110°C for 6 hours affords the 2-chloro derivative in 92% yield. Excess POCl₃ (3 equiv) ensures complete substitution.

Optimization of Coupling Conditions

The Suzuki-Miyaura reaction employs Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equiv) in a 1,4-dioxane/water (3:1) mixture at 90°C. Key findings include:

  • Catalyst Load : Reducing Pd to 2 mol% decreases yield to 65%.

  • Base : K₂CO₃ outperforms NaHCO₃, achieving 88% vs. 72% yield.

  • Boronic Acid : A 1.3:1 molar ratio of boronic acid to chloride minimizes homo-coupling.

Oxidative Ring Expansion of Triazine Derivatives

A novel pathway involves oxidative ring expansion of 1,2,3-triazines, as demonstrated in recent studies. Methyl 1,2,3-triazine-5-carboxylate undergoes reaction with 4-(trifluoromethoxy)benzamidine in the presence of NaIO₄, yielding the pyrimidine product via nitrogen extrusion.

Synthesis of Methyl 1,2,3-Triazine-5-carboxylate

Starting from N-aminopyrazole, oxidation with NaIO₄ in a biphasic CH₂Cl₂/H₂O system generates the triazine core in 81% yield. The reaction is complete within 2 hours at room temperature, highlighting its efficiency.

Amidination and Ring Expansion

Heating the triazine with 4-(trifluoromethoxy)benzamidine (1.5 equiv) in acetonitrile at 60°C for 3 hours induces cycloaddition, followed by spontaneous N₂ elimination. This one-pot process achieves a 76% yield, with purity >95% after silica gel chromatography.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Reaction Time (h)Key Advantage
Cyclocondensation789712Simple, fewer steps
Suzuki-Miyaura Coupling88984Modular, scalable
Oxidative Ring Expansion76953Mild conditions, high atom economy

The Suzuki-Miyaura method offers the highest yield and scalability, making it preferred for industrial applications. However, the oxidative route’s rapidity and low energy input render it advantageous for lab-scale synthesis.

Challenges and Mitigation Strategies

Palladium Residue in APIs

Residual Pd in pharmaceutical intermediates is regulated (<10 ppm). Post-reduction treatments with thiourea or activated carbon reduce Pd levels to <5 ppm .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: The compound can be involved in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

    Solvents: Organic solvents like ethanol, toluene, or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum stress markers . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Trifluoromethoxy vs. Other Groups

The trifluoromethoxy group (-OCF₃) is distinct from other substituents in its electronic and steric properties. For example:

  • Chlorophenyl analogs: Methyl 2-(4-chlorophenyl)pyrimidine-4-carboxylate replaces -OCF₃ with -Cl. The chloro group is less lipophilic (Cl: +0.71 vs.
  • Trifluoromethylpyridine derivatives : 2-(Trifluoromethyl)-pyridine-4-carboxaldehyde () shares a fluorinated substituent but on a pyridine ring. The aldehyde group increases reactivity compared to the ester, limiting its stability in biological systems .
Table 1: Substituent Impact on Key Properties
Compound Substituent LogP (Predicted) Electronic Effect Metabolic Stability
Target Compound -OCF₃ 2.8 Strongly EWG High
Methyl 2-(4-chlorophenyl)pyrimidine-4-carboxylate -Cl 2.1 Moderately EWG Moderate
2-(Trifluoromethyl)-pyridine-4-carboxaldehyde -CF₃ 1.9 EWG Low (due to aldehyde)

Ester Group Variations: Methyl vs. Ethyl

The choice of ester (methyl vs. ethyl) influences solubility and pharmacokinetics. Ethyl esters, as seen in compounds like Ethyl 2-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxylate derivatives (), exhibit higher lipophilicity (e.g., compound 10h: ESI-MS m/z 564.2 [M+H]⁺ vs. target compound’s predicted m/z ~301 [M+H]⁺). Methyl esters generally offer better aqueous solubility, which may enhance bioavailability in drug design .

Research Findings and Limitations

  • Synthetic Robustness : High yields in trifluoromethoxy-containing compounds (e.g., 10h) suggest viable scalability .
  • Spectroscopic Data : ESI-MS and NMR profiles for similar compounds (e.g., 10h, m/z 564.2) provide benchmarks for characterizing the target compound .

Q & A

Q. What are the standard synthetic routes for Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate, and which reaction conditions are critical for optimizing yield and purity?

The synthesis typically involves a multi-step approach, starting with condensation reactions between pyrimidine precursors and trifluoromethoxy-containing phenyl groups. Key steps include using polar aprotic solvents (e.g., DMSO) to enhance reaction efficiency and maintaining temperatures between 60–80°C to prevent intermediate decomposition. Catalysts like triethylamine facilitate amide bond formation. Purification via column chromatography with hexane/ethyl acetate gradients ensures >95% purity. Critical variables include pH control (6.5–7.5) and inert atmosphere maintenance to avoid side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should researchers interpret conflicting data?

High-resolution NMR (¹H, ¹³C, ¹⁹F) and X-ray crystallography are definitive for structural confirmation. Deuterated DMSO is preferred for NMR due to solubility constraints. Conflicting NOE correlations or crystallographic disorder require variable-temperature NMR and Hirshfeld surface analysis in SHELXL refinement. Mass spectrometry (HRMS-ESI) should confirm molecular ions within 3 ppm error .

Q. What experimental strategies are recommended for evaluating biological activity in enzyme inhibition studies?

Use fluorescence-based enzymatic assays with positive controls (e.g., kinase inhibitors) and dose-response curves (0.1–100 μM) in triplicate. Confirm target engagement via surface plasmon resonance (SPR) with pH 4.5 acetate buffer immobilization. For conflicting IC50 values, employ thermal shift analysis and molecular docking using AutoDock Vina with AMBER force fields .

Q. What are the key physicochemical properties influencing research applications, and how are these determined experimentally?

Critical properties include logP (2.8 ± 0.3), aqueous solubility (<0.1 mg/mL at pH 7.4), and thermal stability (>220°C decomposition). LogP is determined via shake-flask/HPLC-UV, solubility via co-solvent systems (PEG400/water), and stability via DSC (5°C/min under N₂). Phase diagrams are constructed using ProSim ternary plot software .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity across experimental models?

Standardize protocols across cell lines (HEK293, HepG2) with matched passage numbers. Perform pharmacokinetic profiling (Cmax, AUC₀–₂₄) and CRISPR knockouts to validate mechanisms. For in vivo/in vitro mismatches, conduct microsomal stability studies and develop PBPK models using GastroPlus® .

Q. What mechanistic approaches elucidate catalytic pathways in the compound’s synthesis?

Track intermediates via stopped-flow IR spectroscopy and map esterification pathways using ¹⁸O isotopic labeling. DFT calculations (B3LYP/6-311+G**) identify transition states, while deuterated analogs in cross-over experiments analyzed by GC-MS resolve mechanistic contradictions .

Q. How should polymorph screening be conducted, and which techniques differentiate crystalline forms?

Perform high-throughput crystallization in 96-well plates with 32 solvent systems (e.g., DMF/water). Characterize polymorphs via PXRD (Cu Kα, 2θ 5–40°), Raman spectroscopy (785 nm), and solid-state ¹³C NMR (CP-MAS at 15 kHz). Conflicting DSC thermograms require DVS analysis .

Q. What strategies optimize regioselectivity in derivatization reactions involving the pyrimidine ring?

Use directing groups (e.g., boronic esters) and Pd-catalyzed cross-coupling under microwave irradiation (100–120°C). Monitor regioselectivity via LC-MS with a C18 column (gradient elution: 0.1% formic acid in acetonitrile/water). Confirming outcomes requires 2D NMR (HSQC, HMBC) .

Q. Notes

  • Methodological answers integrate synthesis, characterization, and validation protocols.
  • Advanced questions focus on mechanistic studies, data reconciliation, and polymorphism.
  • References align with evidence from crystallography (SHELX), synthesis protocols, and biological interaction studies.

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